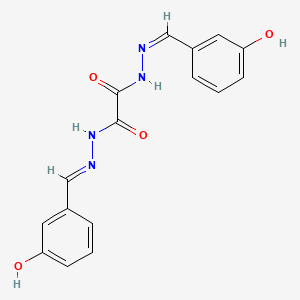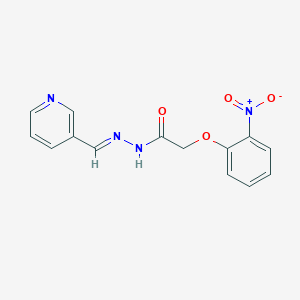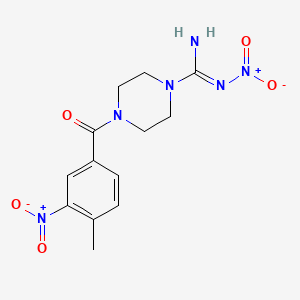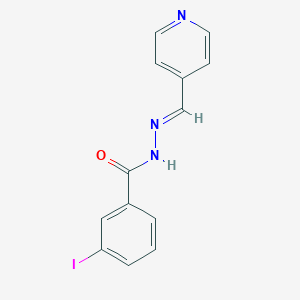![molecular formula C22H17N5O2 B3855418 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855418.png)
2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone
Vue d'ensemble
Description
2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, also known as NBQH, is a synthetic compound that has gained attention in recent years due to its potential applications in various scientific research fields.
Mécanisme D'action
The mechanism of action of 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to induce apoptosis by activating caspase-3 and caspase-9, two enzymes involved in programmed cell death. 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In neurons, 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to protect against oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in lab experiments is its potential as a lead compound for the development of new drugs. 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to have potent anticancer and neuroprotective effects, making it an attractive target for drug development. However, one limitation of using 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone. One area of interest is the development of new drugs based on 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, either as a lead compound or as a scaffold for drug design. Another area of interest is the elucidation of the mechanism of action of 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, which could provide insight into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in vivo, as well as its potential applications in other scientific research fields.
Applications De Recherche Scientifique
2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been studied for its potential use in various scientific research fields, including cancer research, neuroscience, and medicinal chemistry. In cancer research, 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In medicinal chemistry, 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been studied for its potential use as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c1-15-10-12-16(13-11-15)21-24-19-8-4-3-7-18(19)22(25-21)26-23-14-17-6-2-5-9-20(17)27(28)29/h2-14H,1H3,(H,24,25,26)/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJQDEFGADZOJT-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=CC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C/C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dimethoxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855346.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3855350.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylpropanamide](/img/structure/B3855353.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3855363.png)


![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3855378.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3855379.png)

![N~1~,N~1~-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diamine](/img/structure/B3855387.png)


![N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B3855412.png)
